molecular formula C17H25NO5S B2420259 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328316-25-1

9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2420259
CAS No.: 1328316-25-1
M. Wt: 355.45
InChI Key: YUJDPYUYHGMSLH-UHFFFAOYSA-N
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Description

9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound that features a spirocyclic structure

Scientific Research Applications

9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:

Preparation Methods

The synthesis of 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common method includes the use of rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . This reaction can yield the desired spirocyclic compound in moderate to good yields under specific reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar compounds to 9-(2-methoxy-4,5-dimethylbenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane include:

Properties

IUPAC Name

9-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-11-15(21-3)16(12-14(13)2)24(19,20)18-7-5-17(6-8-18)22-9-4-10-23-17/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDPYUYHGMSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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